molecular formula C13H19N3O3S B8192964 tert-butyl 2-methylsulfanyl-4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate

tert-butyl 2-methylsulfanyl-4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate

Cat. No.: B8192964
M. Wt: 297.38 g/mol
InChI Key: ZPZUVJHFTNTICY-UHFFFAOYSA-N
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Description

This compound is a derivative of carbamic acid and features a cyclopentyl ring substituted with a carbamoyl group and a tert-butyl ester

Preparation Methods

The synthesis of tert-butyl-[(1R,2S)-2-carbamoylcyclopentyl]carbamic acid involves several steps. One common synthetic route includes the reaction of a cyclopentyl derivative with a carbamoyl chloride in the presence of a base to form the carbamoylcyclopentyl intermediate. This intermediate is then reacted with tert-butyl chloroformate under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Tert-butyl-[(1R,2S)-2-carbamoylcyclopentyl]carbamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups on the cyclopentyl ring or the carbamoyl group are replaced with other substituents. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Tert-butyl-[(1R,2S)-2-carbamoylcyclopentyl]carbamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl-[(1R,2S)-2-carbamoylcyclopentyl]carbamic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Tert-butyl-[(1R,2S)-2-carbamoylcyclopentyl]carbamic acid can be compared with other similar compounds, such as:

    tert-butyl-[(1R,2S)-2-carbamoylcyclohexyl]carbamic acid: This compound has a similar structure but features a cyclohexyl ring instead of a cyclopentyl ring, which may result in different chemical and biological properties.

    tert-butyl-[(1R,2S)-2-carbamoylcyclopropyl]carbamic acid:

    tert-butyl-[(1R,2S)-2-carbamoylcyclobutyl]carbamic acid: Featuring a cyclobutyl ring, this compound also exhibits unique characteristics compared to the cyclopentyl derivative.

Properties

IUPAC Name

tert-butyl 2-methylsulfanyl-4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-13(2,3)19-12(18)16-6-5-8-9(7-16)14-11(20-4)15-10(8)17/h5-7H2,1-4H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZUVJHFTNTICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=NC2=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=NC2=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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